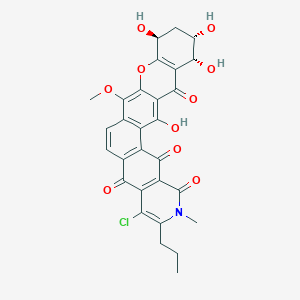
Docosapentaenoic Acid (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosapentaenoic Acid (sodium salt) is a polyunsaturated fatty acid (PUFA) with 22 carbon atoms and 5 double bonds. It is primarily found in two isomeric forms: all-cis-4,7,10,13,16-docosapentaenoic acid (osbond acid) and all-cis-7,10,13,16,19-docosapentaenoic acid (clupanodonic acid). These isomers are commonly referred to as n-6 DPA and n-3 DPA, respectively . Docosapentaenoic Acid (sodium salt) is an important compound in the field of biochemistry and nutrition due to its role in various physiological processes and potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Docosapentaenoic Acid (sodium salt) typically involves the elongation and desaturation of shorter-chain fatty acids. For example, n-6 DPA (osbond acid) is synthesized from arachidonic acid through elongation to docosatetraenoic acid, followed by desaturation . Similarly, n-3 DPA (clupanodonic acid) is synthesized from eicosapentaenoic acid through elongation and desaturation .
Industrial Production Methods
Industrial production of Docosapentaenoic Acid (sodium salt) often involves the use of microbial fermentation. Certain microorganisms, such as Schizochytrium species, are capable of producing high levels of polyunsaturated fatty acids, including Docosapentaenoic Acid . The fermentation process is optimized by controlling factors such as pH, temperature, and nutrient availability to maximize yield .
Chemical Reactions Analysis
Types of Reactions
Docosapentaenoic Acid (sodium salt) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple double bonds in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Substitution: Halogenation reactions can occur at the double bonds, where halogens such as chlorine or bromine are added to the molecule.
Major Products
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of Docosapentaenoic Acid (sodium salt) .
Scientific Research Applications
Docosapentaenoic Acid (sodium salt) has a wide range of scientific research applications:
Mechanism of Action
Docosapentaenoic Acid (sodium salt) exerts its effects through several molecular targets and pathways:
Anti-inflammatory Effects: It is metabolized into specialized pro-resolving mediators, such as resolvins, protectins, and maresins, which have potent anti-inflammatory properties.
Lipid Metabolism: It influences lipid metabolism by modulating the activity of enzymes involved in fatty acid synthesis and oxidation.
Cell Signaling: It affects cell signaling pathways by incorporating into cell membranes and altering membrane fluidity and receptor function.
Comparison with Similar Compounds
Docosapentaenoic Acid (sodium salt) is similar to other long-chain polyunsaturated fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). it has unique properties that distinguish it from these compounds:
Eicosapentaenoic Acid (EPA): EPA has 20 carbon atoms and 5 double bonds.
Docosahexaenoic Acid (DHA): DHA has 22 carbon atoms and 6 double bonds.
Arachidonic Acid (AA): AA has 20 carbon atoms and 4 double bonds.
Docosapentaenoic Acid (sodium salt) is unique in its ability to be converted into both n-3 and n-6 specialized pro-resolving mediators, providing a broader range of biological activities compared to EPA and DHA .
Properties
Molecular Formula |
C22H33NaO2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
sodium;(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate |
InChI |
InChI=1S/C22H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24);/q;+1/p-1/b4-3-,7-6-,10-9-,13-12-,16-15-; |
InChI Key |
UYPDYOYICMRNMO-RSDXMDNYSA-M |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)[O-].[Na+] |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dichloro-N-[[1-(methylamino)cyclohexyl]methyl]benzamide](/img/structure/B10775679.png)
![[(1S,2R,3R,4S,5R,6S,8R,9R,10R,13S,16S,17R,18S)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B10775691.png)

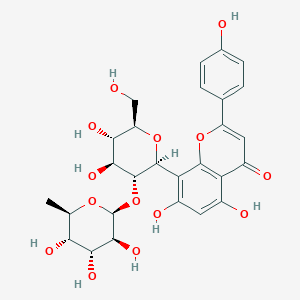
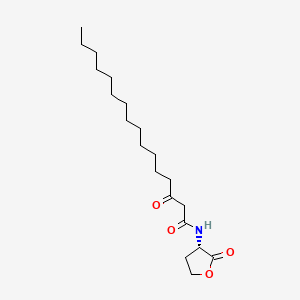
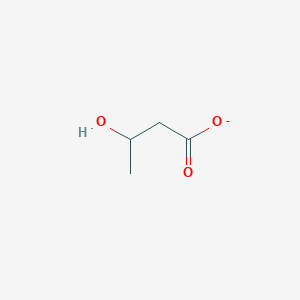
![[1,3-Dioxo-7-[(4-phenoxyphenyl)methyl]-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate](/img/structure/B10775717.png)
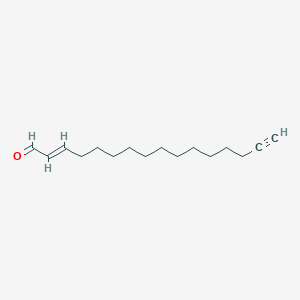
![[(1S,2R,4R,5S,6S,8R,9S,13S,16S,18R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B10775741.png)
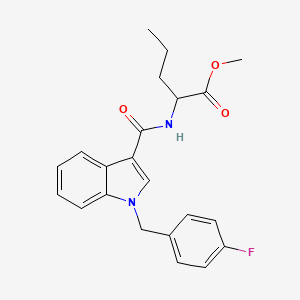
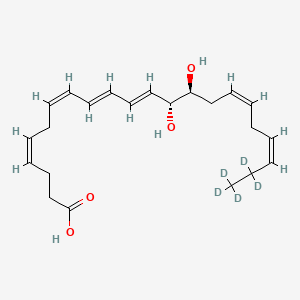
![[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium-2-yl]methyl]carbamate;chloride](/img/structure/B10775755.png)
